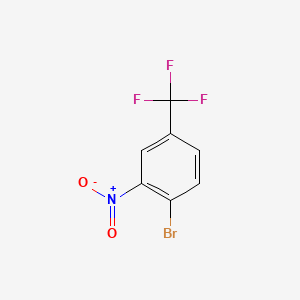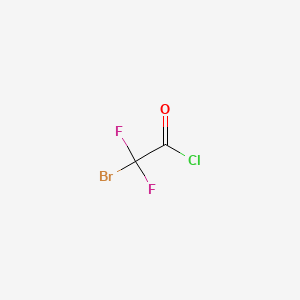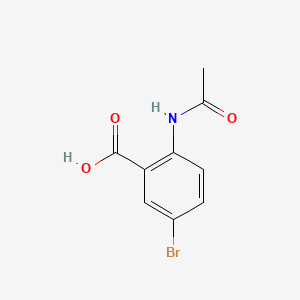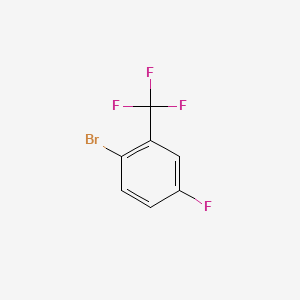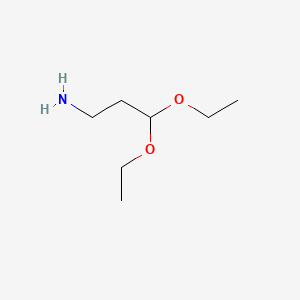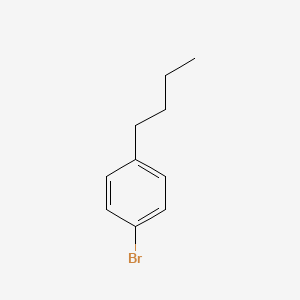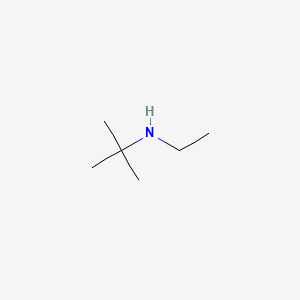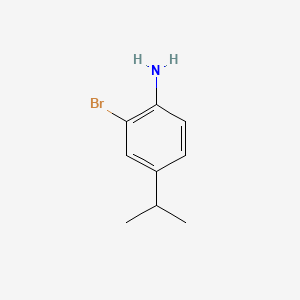
单乙基衣康酸
描述
单乙基衣康酸是衣康酸的酯类衍生物,衣康酸是一种天然存在的化合物,由某些真菌产生。它以其在各种化学和生物过程中的作用而闻名,特别是在免疫代谢领域。
科学研究应用
单乙基衣康酸在科学研究中具有广泛的应用:
化学: 它被用作合成各种聚合物和共聚物的结构单元。其独特的结构允许创建具有特定特性的材料。
生物学: 研究了单乙基衣康酸在免疫代谢中的作用,特别是在巨噬细胞功能和炎症调节方面.
作用机制
准备方法
合成路线和反应条件: 单乙基衣康酸可以通过衣康酸与乙醇的酯化反应合成。反应通常涉及使用酸催化剂(如硫酸)来促进酯化过程。反应在回流条件下进行,以确保衣康酸完全转化为单乙基衣康酸。
工业生产方法: 在工业环境中,单乙基衣康酸的生产涉及相同的酯化过程,但在更大规模上进行。反应在大型反应器中进行,并进行连续搅拌和控制温度以优化产率和纯度。然后通过蒸馏或重结晶纯化产品,以去除任何未反应的起始原料和副产物。
化学反应分析
反应类型: 单乙基衣康酸会发生各种化学反应,包括:
氧化: 单乙基衣康酸可以被氧化生成衣康酸或其他氧化衍生物。
还原: 还原反应可以将单乙基衣康酸转化为相应的醇衍生物。
取代: 单乙基衣康酸中的酯基可以发生亲核取代反应,导致形成不同的酯衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 可以在酸性或碱性条件下使用胺或醇等亲核试剂。
主要形成的产物:
氧化: 衣康酸和其他氧化衍生物。
还原: 单乙基衣康酸的醇衍生物。
取代: 取决于所用亲核试剂的各种酯衍生物。
相似化合物的比较
单乙基衣康酸与其他衣康酸衍生物,如二甲基衣康酸和4-辛基衣康酸进行比较:
二甲基衣康酸: 与单乙基衣康酸不同,二甲基衣康酸有两个酯基,使其更疏水,极性更低.
4-辛基衣康酸: 该衍生物具有更长的烷基链,增强了其膜渗透性,使其在某些生物应用中更有效.
类似化合物:
- 二甲基衣康酸
- 4-辛基衣康酸
- 衣康酸
单乙基衣康酸因其亲水性和疏水性的平衡而脱颖而出,使其在研究和工业中具有广泛的应用。
属性
IUPAC Name |
4-ethoxy-2-methylidene-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-3-11-6(8)4-5(2)7(9)10/h2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTAGBVNSDJDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347462 | |
| Record name | beta-Monoethyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57718-07-7 | |
| Record name | beta-Monoethyl itaconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Monoethyl itaconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monoethyl Itaconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-MONOETHYL ITACONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4O02U3EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Monoethyl Itaconate (MEI) primarily used for in research?
A1: Monoethyl Itaconate (MEI) is frequently employed as a monomer in the production of various polymers. Research highlights its use in synthesizing Poly(monoethyl itaconate) (PMEI), a polymer that exhibits intriguing properties for potential applications. [, , , ]
Q2: What makes the polymerization of MEI unique compared to other similar molecules?
A2: Unlike some alkyl itaconates, bulk polymerization of MEI is characterized as a precipitation polymerization because the resulting PMEI is insoluble in its monomer. []
Q3: Can PMEI interact with other polymers, and if so, how?
A4: Yes, PMEI can form interpolymer complexes with other polymers like Poly(N-vinyl-2-pyrrolidone) (PVP). This interaction is influenced by the solvent used and is characterized by strong hydrogen bonding between the polymers. [, ]
Q4: What applications do copolymers containing MEI show promise in?
A5: Poly(acrylamide-co-monoethyl itaconate) (A/MEI) hydrogels have been investigated for their potential in controlled drug delivery systems, particularly for the release of cytarabine. [] Additionally, copolymers of poly(ethylene glycol) monomethacrylate (PEGMA) and MEI have demonstrated potential for drug delivery applications, particularly for Methotrexate (MTX), by influencing swelling properties and drug release profiles. []
Q5: Can MEI be used to modify the properties of other polymers, and how?
A6: Incorporating MEI as a comonomer with acrylonitrile has shown potential in enhancing the properties of resulting copolymers for carbon fiber production. The presence of MEI, along with methyl acrylate, influences the thermal properties and morphology of these copolymers, making them suitable for carbon fiber applications. []
Q6: Does MEI share similar metabolic and immunological effects with its parent compound, Itaconic Acid?
A8: Research suggests that, unlike itaconic acid, MEI is not readily converted into intracellular itaconate within macrophages. While both impact macrophage function, MEI and its derivative, 4-octyl itaconate (4OI), induce a strong electrophilic stress response, contrasting with itaconate and 4-monoethyl itaconate (4EI), which exhibit a distinct influence on cytokine production. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


